N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring:
- A 4-acetamidophenyl moiety linked via a thioacetamide bridge.
- A 1H-imidazole core substituted at position 5 with a hydroxymethyl group.
- Position 1 of the imidazole is modified with a [(propan-2-yl)carbamoyl]methyl substituent.
Its sulfanyl linkage may confer stability and influence intermolecular interactions .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-12(2)21-17(27)9-24-16(10-25)8-20-19(24)29-11-18(28)23-15-6-4-14(5-7-15)22-13(3)26/h4-8,12,25H,9-11H2,1-3H3,(H,21,27)(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQNEJGZRTKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide, with the molecular formula C19H25N5O4S and a molecular weight of 419.5 g/mol, is a complex organic compound notable for its potential biological activity. This compound features a unique structure that includes an imidazole ring and various functional groups, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed examination of its biological activities supported by recent research findings.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents against resistant bacterial strains .
Anticancer Properties
In vitro studies have demonstrated that this compound may have anticancer effects by inducing apoptosis in cancer cells. Specifically, it has shown promise in inhibiting cell proliferation and promoting cell death in various cancer cell lines. The mechanism appears to involve the disruption of mitotic processes, leading to cellular stress and eventual apoptosis.
Case Study: Kinesin Spindle Protein Inhibition
A related study investigated a series of compounds similar in structure to this compound, focusing on their role as kinesin spindle protein (KSP) inhibitors. The selected compounds exhibited significant biochemical potency and were able to induce a monopolar spindle phenotype characteristic of KSP inhibition, which is crucial for cancer treatment .
Anti-inflammatory Activity
Preliminary studies have also suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to specific functional groups within the molecule can enhance its biological activity and selectivity.
Key Structural Features
The following features are critical in determining the biological activity of the compound:
- Imidazole Ring : Plays a significant role in biological interactions.
- Hydroxymethyl Group : Potentially involved in hydrogen bonding and enhancing solubility.
- Acetamido Group : May contribute to increased lipophilicity, impacting membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Positioning : The target compound’s hydroxymethyl at position 5 contrasts with phenyl () or methylsulfonyl () groups, likely altering electronic and steric profiles.
- Bioactivity : While analogs like ’s benzimidazole derivative exhibit anticancer activity, the target’s carbamoyl group may enhance binding to enzymes or receptors involved in antimicrobial pathways, akin to ’s nitroimidazoles .
Conformational and Physicochemical Properties
- Conformational Flexibility : highlights that substituents like methyl or ethenyl on imidazole significantly alter rotational freedom. The target’s hydroxymethyl may restrict rotation, stabilizing specific conformations .
- NMR Analysis : As in , chemical shifts in regions corresponding to the imidazole’s substituents (e.g., hydroxymethyl at δ 4.5–5.0 ppm) would distinguish it from analogs with phenyl or methyl groups .
Bioactivity and Mechanism Hypotheses
- Antimicrobial Potential: ’s 5-nitroimidazoles show antiparasitic activity via radical-mediated DNA damage. The target’s hydroxymethyl could modulate redox properties, while the carbamoyl group may improve target selectivity .
- Solubility vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
